Normephedrone
Overview
Description
Normephedrone, also known as 4-methylcathinone, is a stimulant drug belonging to the cathinone chemical class. It is a metabolite of the better-known drug mephedrone (4-methylmethcathinone). This compound is known for its psychoactive effects, which include stimulation and euphoria.
Preparation Methods
Synthetic Routes and Reaction Conditions
Normephedrone can be synthesized through several synthetic routes. One common method involves the reaction between 2-bromo-4′-methylpropiophenone and methylamine, followed by acidification to form the hydrochloride or hydrobromide salt . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions as those used in laboratory settings. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions and ensure consistent product quality. Safety measures are also implemented to handle the potentially hazardous chemicals involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Normephedrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-methylcathinone carboxylic acid, while reduction can produce 4-methylcathinone alcohol .
Scientific Research Applications
Normephedrone has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the properties and behavior of cathinones.
Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Studied for its potential therapeutic applications, such as in the treatment of certain neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Normephedrone exerts its effects by promoting the release of monoamines, such as dopamine and serotonin, through interaction with their respective transporters. It displays a selectivity to promote monoamine release via the dopamine transporter over the serotonin transporter . This mechanism is similar to that of other stimulant drugs, leading to increased levels of these neurotransmitters in the synaptic cleft and resulting in stimulation and euphoria.
Comparison with Similar Compounds
Normephedrone is structurally similar to other synthetic cathinones, such as:
Mephedrone (4-methylmethcathinone): A more well-known stimulant with similar psychoactive effects.
Methcathinone: Another stimulant with a similar chemical structure but different pharmacological properties.
3,4-Methylenedioxypyrovalerone (MDPV): A synthetic cathinone with potent stimulant effects and a different mechanism of action.
This compound is unique in its specific selectivity for the dopamine transporter over the serotonin transporter, which distinguishes it from other cathinones that may have different selectivity profiles .
Properties
IUPAC Name |
2-amino-1-(4-methylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHULHWHSUJEYIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801032529 | |
Record name | 4-Methylcathinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801032529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31952-47-3 | |
Record name | 2-Amino-1-(4-methylphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31952-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Normephedrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031952473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylcathinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801032529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYLCATHINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY9HK59OK6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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